molecular formula C11H21N3O2 B13120708 6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester

6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester

Cat. No.: B13120708
M. Wt: 227.30 g/mol
InChI Key: KNCUVRFGMWFXMX-DTWKUNHWSA-N
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Description

rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[321]octane-4-carboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), secondary or tertiary amines (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. The presence of the amino group and tert-butyl ester group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure but differ in their functional groups and pharmacological activities.

    Diazabicyclo Compounds: Other diazabicyclo compounds, such as diazabicyclo[2.2.2]octane, have different ring sizes and substitution patterns.

Uniqueness

rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[321]octane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-5-4-13-6-8(12)9(14)7-13/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1

InChI Key

KNCUVRFGMWFXMX-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H]([C@H]1C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(C1C2)N

Origin of Product

United States

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